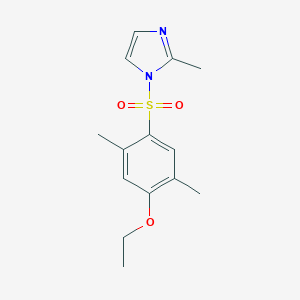
1-(5-Ethyl-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethyl-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a carboxylic acid group and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Ethylation and Methoxylation: The ethyl and methoxy groups are introduced through alkylation and methylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethyl-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-(5-Ethyl-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor modulation, or interference with cellular signaling pathways.
Comparison with Similar Compounds
1-(5-Methyl-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Ethyl-2-hydroxybenzenesulfonyl)piperidine-4-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: 1-(5-Ethyl-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
1-(5-ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-3-11-4-5-13(21-2)14(10-11)22(19,20)16-8-6-12(7-9-16)15(17)18/h4-5,10,12H,3,6-9H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWZTTSDHKHRSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512952.png)

![2-{4-[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B512961.png)
![2-{[(4-Butoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B512964.png)
![4-Chloro-1-ethoxy-2-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512966.png)
![N-(4-{[(4-butoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B512967.png)
![1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512971.png)
![1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512973.png)
![1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512974.png)
![1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512975.png)
![1-Acetyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512976.png)
![1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512978.png)
![1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512979.png)
![1-Acetyl-4-[(4-pentyloxynaphthyl)sulfonyl]piperazine](/img/structure/B512980.png)
